molecular formula C23H23ClN2O3 B11009989 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

Cat. No.: B11009989
M. Wt: 410.9 g/mol
InChI Key: YCYCSDYEDVQZOM-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one features a central propan-1-one backbone substituted with two key moieties:

  • A 5-phenyl-1,3-oxazole ring at position 3, introducing aromaticity and electronic diversity through the oxazole heterocycle .

This structure suggests applications in medicinal chemistry, particularly in central nervous system (CNS) or antimicrobial drug development, given the prevalence of piperidine and oxazole motifs in bioactive molecules.

Properties

Molecular Formula

C23H23ClN2O3

Molecular Weight

410.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one

InChI

InChI=1S/C23H23ClN2O3/c24-19-8-6-18(7-9-19)23(28)12-14-26(15-13-23)22(27)11-10-21-25-16-20(29-21)17-4-2-1-3-5-17/h1-9,16,28H,10-15H2

InChI Key

YCYCSDYEDVQZOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one typically involves multiple steps. One common approach is to start with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized from 4-chlorobenzaldehyde and piperidine under specific reaction conditions . The next step involves the formation of the oxazole ring, which can be achieved through a cyclization reaction involving appropriate precursors . Finally, the two key intermediates are coupled together under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone derivative, while nucleophilic substitution can introduce various functional groups into the chlorophenyl ring .

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives with Chlorophenyl Substituents

Compound Name Key Structural Features Molecular Formula Notable Properties Reference
3-(4-Chlorophenyl)-1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one Dual chlorophenyl groups, piperazine ring C₂₆H₂₄Cl₂N₂O Higher lipophilicity due to two Cl atoms; potential dual-target activity
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone Similar hydroxypiperidine core; pyrazole substituent C₂₄H₂₂Cl₂N₃O₂ Enhanced hydrogen-bonding capacity from pyrazole NH
Impurity D (EP): 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]butan-1-one Bis-piperidine structure C₃₆H₃₈Cl₂N₂O₃ High molecular weight (679.87 g/mol); likely slow metabolic clearance

Key Observations :

  • The hydroxypiperidine moiety in the target compound and its analogs (e.g., ) enhances solubility compared to non-hydroxylated derivatives.

Heterocyclic Ketones with Aromatic Substituents

Compound Name Key Structural Features Molecular Formula Notable Properties Reference
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride Piperazine, methoxyphenyl, and chlorophenoxy groups C₂₁H₂₆ClN₂O₃·HCl Ionic form improves bioavailability; methoxy group enhances metabolic stability
3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone Thioether linkage, methoxyphenyl C₂₀H₂₃ClN₂O₂S Sulfur atom increases polar surface area; potential for redox activity
rac-3-(4-Chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one Thioether and furan substituents C₁₈H₁₃Cl₂O₂S Planar furan ring may enhance π-π stacking interactions

Key Observations :

  • The target compound’s oxazole ring provides rigidity and conjugation absent in thioether- or furan-containing analogs ().
  • Piperazine derivatives () exhibit greater structural flexibility, which may improve binding to dynamic protein pockets.

Electronic Properties :

  • The oxazole ring in the target compound likely increases electron-withdrawing effects compared to phenyl or furan groups, influencing reactivity and intermolecular interactions .
  • Computational tools like Multiwfn () and ELF analysis () could quantify electron localization differences between the target and analogs.

Solubility and Lipophilicity :

  • Hydroxypiperidine derivatives (target, ) are more hydrophilic than non-hydroxylated analogs (e.g., ).
  • Chlorine atoms and aromatic rings contribute to logP values >3, suggesting moderate membrane permeability .

Biological Activity

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the field of neuropharmacology and oncology. This article explores its biological activity, including its effects on various cellular pathways, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H25ClN2O2
  • Molecular Weight : 394.91 g/mol
  • CAS Number : 42048-68-0

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and its influence on signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders. Its structure suggests it may act as an antagonist or partial agonist at these sites.
  • Sigma Receptor Interaction : Research indicates that sigma receptors play a role in neuroprotection and modulation of neurotransmitter systems. The compound's interaction with these receptors could contribute to its therapeutic effects in neurodegenerative diseases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antipsychotic EffectsExhibits significant reduction in psychotic symptoms in animal models.
Anticancer ActivityInduces apoptosis in cancer cell lines (DU145, U87MG) at concentrations above 10 μM.
Neuroprotective EffectsProtects neuronal cells from oxidative stress-induced damage.

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of the compound, it was found to significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to its ability to modulate sigma receptors, enhancing cellular resilience against apoptosis.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer potential of the compound against DU145 prostate cancer cells. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with notable efficacy at concentrations of 50 μM after 72 hours. The study highlighted the importance of further exploration into its mechanism involving cell cycle arrest and apoptosis induction.

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